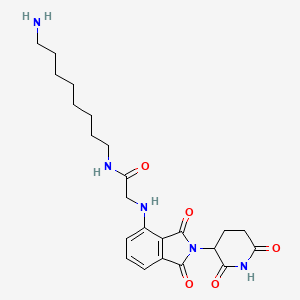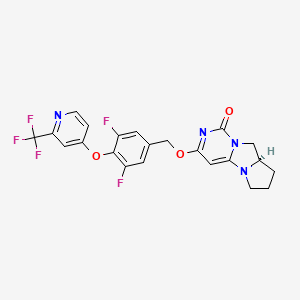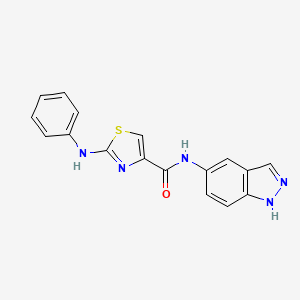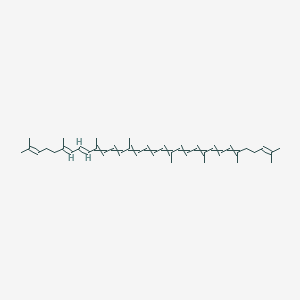
Thalidomide-NH-amido-C8-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-amido-C8-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates a Thalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-NH-amido-C8-NH2 is synthesized by incorporating a Thalidomide-based cereblon ligand with a linker. The synthetic route involves peptide coupling reactions due to the presence of an amine group, which allows rapid conjugation with carboxyl linkers . The reaction conditions typically involve the use of solvents like DMSO (Dimethyl sulfoxide) and PEG300 (Polyethylene glycol 300), along with surfactants like Tween 80 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining high purity and consistency, often requiring stringent quality control measures. The compound is stored at -20°C in powder form and at -80°C in solvent form to ensure stability .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C8-NH2 undergoes various chemical reactions, including:
Peptide Coupling Reactions: Facilitated by the amine group, allowing conjugation with carboxyl linkers.
Reductive Amination: Used for linker attachment, enhancing the stability and binding affinity of the compound.
Common Reagents and Conditions
Reagents: DMSO, PEG300, Tween 80, carboxyl linkers, and reducing agents.
Conditions: Typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates
Major Products
The major products formed from these reactions are PROTACs, which are used to target specific proteins for degradation by the ubiquitin-proteasome system .
Scientific Research Applications
Thalidomide-NH-amido-C8-NH2 has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-NH-amido-C8-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins by the proteasome . The molecular targets include transcription factors like IKZF3 and IKZF1, which are selectively degraded, leading to the modulation of various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-C8-NH2: Another cereblon ligand-linker conjugate used in PROTAC synthesis.
Pomalidomide-C5-phosphoramidite: A similar compound used for targeted protein degradation.
Biotin-Thalidomide: Utilized in protein degradation studies.
Uniqueness
Thalidomide-NH-amido-C8-NH2 is unique due to its specific linker design, which enhances its binding affinity and stability. This design allows for more efficient and selective degradation of target proteins compared to other similar compounds .
Properties
Molecular Formula |
C23H31N5O5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(8-aminooctyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C23H31N5O5/c24-12-5-3-1-2-4-6-13-25-19(30)14-26-16-9-7-8-15-20(16)23(33)28(22(15)32)17-10-11-18(29)27-21(17)31/h7-9,17,26H,1-6,10-14,24H2,(H,25,30)(H,27,29,31) |
InChI Key |
NTZOQGRQVQSYPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)
![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)

![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11933755.png)
![8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate](/img/structure/B11933762.png)

![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)

![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)
![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)
![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)
